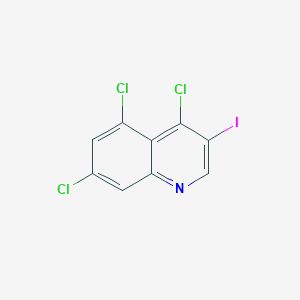

4,5,7-Trichloro-3-iodoquinoline

Descripción general

Descripción

4,5,7-Trichloro-3-iodoquinoline is a halogenated quinoline derivative with the molecular formula C9H3Cl3IN and a molecular weight of 358.39 g/mol This compound is characterized by the presence of three chlorine atoms and one iodine atom attached to the quinoline ring system

Métodos De Preparación

The synthesis of 4,5,7-Trichloro-3-iodoquinoline can be achieved through several synthetic routes. One common method involves the iodination of 4,5,7-trichloroquinoline using iodine and an oxidizing agent such as potassium iodate or sodium iodate . The reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the iodination process. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions can further enhance the production process.

Análisis De Reacciones Químicas

4,5,7-Trichloro-3-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation and reduction reactions under appropriate conditions.

Cross-Coupling Reactions: The iodine atom in this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various biaryl and alkene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cross-coupling reactions can produce complex biaryl structures.

Aplicaciones Científicas De Investigación

4,5,7-Trichloro-3-iodoquinoline has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

Biology and Medicine: Quinoline derivatives, including this compound, have been studied for their potential biological activities, such as antibacterial, antifungal, and antiviral properties. These compounds can serve as lead structures for the development of new therapeutic agents.

Industry: The compound can be used in the development of materials with specific properties, such as liquid crystals and dyes. Its unique halogenation pattern can impart desirable characteristics to the final products.

Mecanismo De Acción

The mechanism of action of 4,5,7-Trichloro-3-iodoquinoline is primarily related to its ability to interact with biological targets through its halogen atoms. The compound can form halogen bonds with various biomolecules, such as proteins and nucleic acids, leading to alterations in their structure and function . These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and ultimately, antimicrobial effects.

Comparación Con Compuestos Similares

4,5,7-Trichloro-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

4,5,7-Trichloroquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.

4,5,7-Trifluoroquinoline:

6-Iodoquinoline: Has an iodine atom at a different position on the quinoline ring, which can affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific halogenation pattern, which provides a combination of reactivity and biological activity that can be exploited for various applications.

Actividad Biológica

4,5,7-Trichloro-3-iodoquinoline is a halogenated quinoline derivative with the molecular formula C9H3Cl3IN and a molecular weight of 358.39 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antiviral properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

The synthesis of this compound can be achieved through various methods, primarily involving the iodination of 4,5,7-trichloroquinoline using iodine and oxidizing agents like potassium iodate. This compound's unique halogenation pattern contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to form halogen bonds with biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially influencing various biological pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various pathogens. However, specific data on the antimicrobial efficacy of this compound remains limited.

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. A study highlighted that certain substituted quinolines display antiproliferative properties against human cancer cell lines. Although direct studies on this compound are sparse, its structural analogs have shown promising results against various cancers .

Anti-inflammatory Activity

Inhibition of inducible nitric oxide synthase (iNOS) has been observed in related compounds. The anti-inflammatory potential of this compound may be explored through similar mechanisms as those exhibited by its analogs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,5,7-Trichloroquinoline | Lacks iodine | Varies; less potent than iodinated derivatives |

| 6-Iodoquinoline | Iodine at different position | Potentially different reactivity and activity |

| 4,5-Difluoroquinoline | Fluorine instead of chlorine | Varies; fluorinated compounds often show different biological profiles |

The comparison highlights the significance of the iodine atom in this compound as it may enhance the compound's reactivity and biological activity compared to non-iodinated analogs.

Case Studies and Research Findings

- Antiproliferative Studies : A study focusing on chloroquinoline derivatives demonstrated that certain modifications could lead to enhanced activity against cancer cell lines. While direct studies on this compound were not detailed in this research, the findings suggest a potential avenue for further exploration .

- Anti-inflammatory Mechanisms : Research into related compounds showed significant inhibition of iNOS activity with IC50 values indicating effective anti-inflammatory properties. This suggests that this compound may exhibit similar effects .

Propiedades

IUPAC Name |

4,5,7-trichloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3IN/c10-4-1-5(11)8-7(2-4)14-3-6(13)9(8)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMYWAFCKMGTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(C(=CN=C21)I)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.